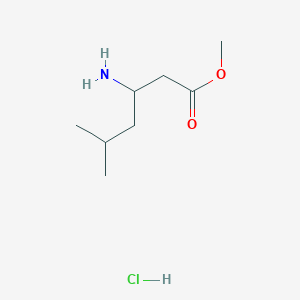
tert-butyl azetidine-2-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl azetidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 . It has a molecular weight of 193.67 . This compound is used as a building block in the synthesis of various other compounds .
Synthesis Analysis
This compound can be used as a precursor in the synthesis of thia and oxa-azaspiro . It can readily undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15NO2.ClH/c1-8(2,3)11-7(10)6-4-5-9-6;/h6,9H,4-5H2,1-3H3;1H . This indicates the presence of a tert-butyl group, an azetidine ring, a carboxylate group, and a hydrochloride group in the molecule.Chemical Reactions Analysis
The L-proline analogue, L-azetidine-2-carboxylate (L-AZC), can be quickly involved in proteins and cause protein misfolding, disrupting the normal function of the protein .Physical And Chemical Properties Analysis
This compound is a solid under normal conditions . It is stored under an inert atmosphere at temperatures between 2-8°C .Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of tert-butyl azetidine-2-carboxylate hydrochloride can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "tert-butyl glycinate", "ethyl chloroformate", "sodium azide", "hydrochloric acid", "diethyl ether", "sodium bicarbonate", "magnesium sulfate" ], "Reaction": [ "Step 1: tert-butyl glycinate is reacted with ethyl chloroformate in the presence of a base to form tert-butyl N-(ethoxycarbonyl)glycinate.", "Step 2: tert-butyl N-(ethoxycarbonyl)glycinate is then reacted with sodium azide in the presence of a solvent such as diethyl ether to form tert-butyl azetidine-2-carboxylate.", "Step 3: The tert-butyl azetidine-2-carboxylate is then converted to its hydrochloride salt by treatment with hydrochloric acid.", "Step 4: The crude product is purified by recrystallization from a suitable solvent such as diethyl ether and dried over magnesium sulfate." ] } | |
Numéro CAS |
2322236-37-1 |
Nom du produit |
tert-butyl azetidine-2-carboxylate hydrochloride |
Formule moléculaire |
C8H16ClNO2 |
Poids moléculaire |
193.7 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



